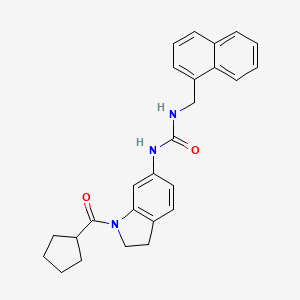

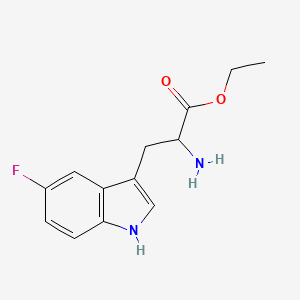

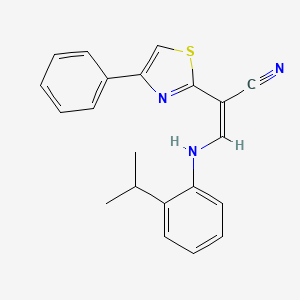

![molecular formula C16H10N2O5 B2515746 3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione CAS No. 365242-53-1](/img/structure/B2515746.png)

3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and their use in various chemical syntheses. The structure of this compound suggests the presence of a nitrophenyl group, an amino group, and a methylene bridge, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of various reagents with diketones or potential diketones. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives, including pyranones and pyrimidinones . Similarly, the synthesis of polysubstituted benzenes, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, involves the combination of phenyl moieties with methyl, cyano, amino, and nitro groups . These methods could potentially be adapted for the synthesis of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the arrangement of substituents around the benzene ring and the conformation of the pyran ring. For example, in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, all atoms of the pyran ring are coplanar, which is an unusual feature compared to similar compounds . The dihedral angle between benzene rings and the planarity of substituents can significantly affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the amino group can form hydrogen bonds, as seen in the crystal structure of related compounds . The nitro group can also engage in reactions due to its electron-withdrawing nature, which may affect the electron density of the molecule and facilitate certain transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" can be inferred from related compounds. The presence of intramolecular hydrogen bonds, as studied in derivatives of 3-(aminomethylene)pyran-2,4-dione, can stabilize the molecule and influence its boiling point, solubility, and other physical properties . The intermolecular hydrogen bonds observed in the crystal structures of similar compounds suggest that they may have a high melting point and form stable crystalline structures .

Scientific Research Applications

Synthesis and Molecular Structure

Recent studies have demonstrated efficient synthesis methods and detailed structural analyses for compounds related to "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione". For example, the Michael-type addition of a 4-hydroxycoumarin to a β-nitrostyrene in the presence of AcONH4 leads to substituted "3-{[(3-Nitrophenyl)amino]methylene}chroman-2,4-diones", showcasing a novel one-pot three-component reaction with high yields and short reaction times (Ghabraie, Elmira et al., 2011). Additionally, the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via a four-component sequential reaction further exemplifies the compound's utility in creating structurally complex molecules with high atom economy and environmental benefits (Rajesh, S. et al., 2011).

Chemical Reactions and Mechanisms

Research has also delved into the reaction mechanisms and potential applications of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" derivatives. For instance, the study of isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate reveals insights into the polarized molecular-electronic structure and hydrogen-bonded chains of edge-fused rings, highlighting the molecule's significance in understanding complex chemical interactions (Portilla, J. et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-hydroxy-3-[(3-nitrophenyl)iminomethyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-12-6-1-2-7-14(12)23-16(20)13(15)9-17-10-4-3-5-11(8-10)18(21)22/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDMKAFBFDIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

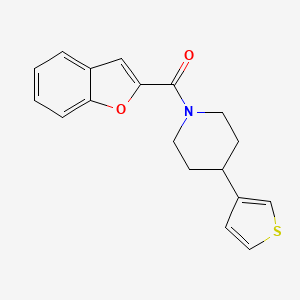

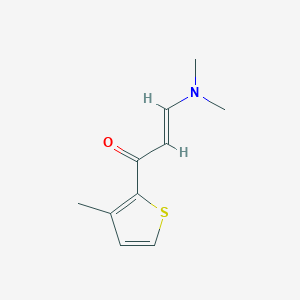

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

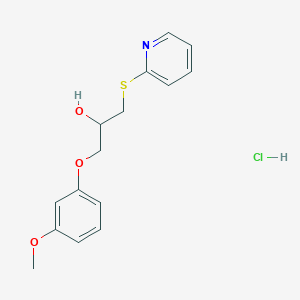

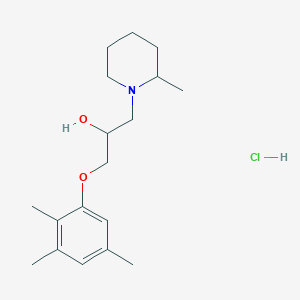

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

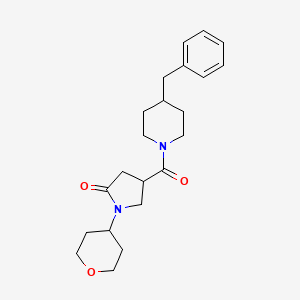

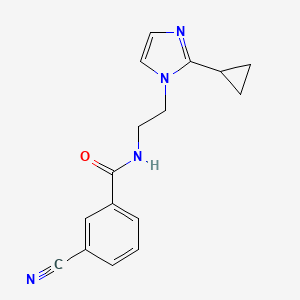

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)